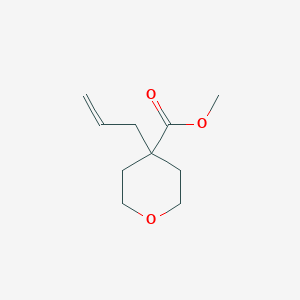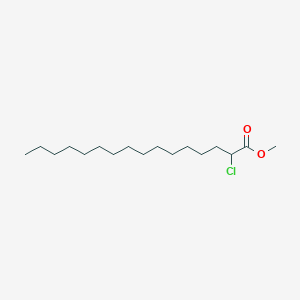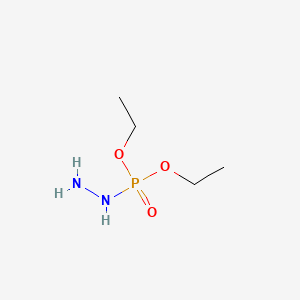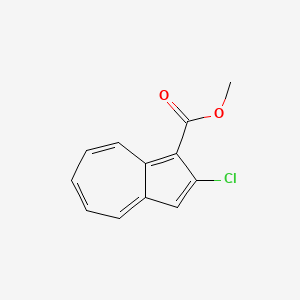
methyl 4-prop-2-enyloxane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4-prop-2-enyloxane-4-carboxylate is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by the presence of an allyl group attached to the tetrahydropyran ring, along with a carboxylic acid methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-prop-2-enyloxane-4-carboxylate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving appropriate precursors such as dihydropyran or related compounds.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using reagents like allyl bromide or allyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
methyl 4-prop-2-enyloxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The allyl group can undergo substitution reactions with nucleophiles like halides or amines in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Allyl bromide, allyl chloride, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Substituted allyl derivatives
科学研究应用
methyl 4-prop-2-enyloxane-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
作用机制
The mechanism of action of methyl 4-prop-2-enyloxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with enzymes and receptors. The ester group can be hydrolyzed to release the carboxylic acid, which may further participate in biochemical reactions.
相似化合物的比较
methyl 4-prop-2-enyloxane-4-carboxylate can be compared with similar compounds such as:
Tetrahydropyran-4-carboxylic acid methyl ester: Lacks the allyl group, resulting in different reactivity and applications.
4-Allyl-tetrahydro-pyran-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.
4-Allyl-tetrahydro-pyran-4-carboxylic acid: The free carboxylic acid form, which exhibits different solubility and reactivity compared to the ester.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
methyl 4-prop-2-enyloxane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-4-10(9(11)12-2)5-7-13-8-6-10/h3H,1,4-8H2,2H3 |
InChI 键 |
PLNSWNIBRJSHSM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCOCC1)CC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-4-[(10S,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one](/img/structure/B8656193.png)

![1-[1-(4-Butyl-benzoyl)-piperidin-4-yl]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B8656208.png)







![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)



